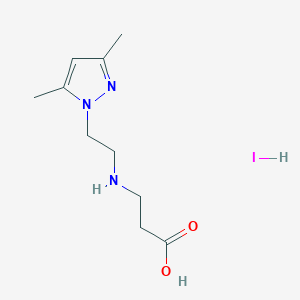
3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, an ethylamino group, and a propanoic acid moiety, with hydroiodide as the counter ion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide typically involves the following steps:
Formation of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with acetylacetone in the presence of an acid catalyst.
Introduction of Ethylamino Group: The ethylamino group can be introduced by reacting 3,5-dimethyl-1H-pyrazole with 2-chloroethylamine.
Attachment of Propanoic Acid Moiety: The propanoic acid moiety can be attached through the reaction of the ethylamino-substituted pyrazole with propanoic acid chloride.
Formation of Hydroiodide Salt: The final step involves the reaction of the resulting compound with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the propanoic acid moiety.
Substitution Reactions: Substitution reactions can occur at the pyrazole ring or the ethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield pyrazole-3,5-dione derivatives.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Pyrazole derivatives are known for their biological activity. This compound can be used in biological studies to investigate its potential as a therapeutic agent.
Medicine: The compound has potential medicinal applications, including antileishmanial and antimalarial activities. It can be used in drug discovery and development processes.
Industry: In the chemical industry, this compound can be utilized as an intermediate in the synthesis of various chemicals, including dyes, pigments, and other fine chemicals.
作用機序
The mechanism by which 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide exerts its effects involves its interaction with biological targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.
類似化合物との比較
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]amine dihydrochloride: This compound is structurally similar but lacks the propanoic acid moiety.
Pyrazole-based Ligands: These ligands share the pyrazole core but differ in their substituents and functional groups.
Uniqueness: 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide is unique due to its specific combination of the pyrazole ring, ethylamino group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties that differentiate it from other pyrazole derivatives.
特性
IUPAC Name |
3-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]propanoic acid;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.HI/c1-8-7-9(2)13(12-8)6-5-11-4-3-10(14)15;/h7,11H,3-6H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLPVJGDAWQQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNCCC(=O)O)C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














